

Thermodynamic Properties and Solubility Profile of Dimetilan: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-(Dimethylamino)phenyl
phenylcarbamate
Cat. No.: B10842600

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Executive Summary

Dimetilan (1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl N,N-dimethylcarbamate) is a highly soluble, polar carbamate ester historically utilized as an insecticide [1,2]. Understanding its thermodynamic parameters—specifically its enthalpy of fusion and temperature-dependent solubility—is critical for environmental fate modeling, formulation development, and toxicological assessments. This whitepaper provides a rigorous analysis of Dimetilan's physicochemical profile, detailing validated experimental methodologies for thermodynamic and solubility profiling.

Chemical Identity and Structural Thermodynamics

Dimetilan is characterized by a pyrazole ring substituted with two dimethylcarbamate groups[1]. This dual-carbamate structure significantly influences its crystal lattice energy and, consequently, its thermal behavior.

- Molecular Formula: C₁₀H₁₆N₄O₃[2]
- Molecular Weight: 240.26 g/mol [2]

- Physical State: Colorless to white solid (pure); yellow to reddish-brown solid (technical grade)[2].

The presence of polar carbonyl and amine groups facilitates strong intermolecular hydrogen bonding and dipole-dipole interactions. These structural features dictate its high affinity for aqueous and polar organic environments, while simultaneously increasing the energy required to disrupt its solid-state lattice[3].

Thermodynamic Properties and Thermal Profiling

The thermodynamic stability of Dimetilan is a direct function of its crystal lattice. The melting point of pure Dimetilan is sharp, occurring between 68°C and 71°C, whereas the technical grade exhibits a broader melting range of 55°C to 65°C due to impurities acting as freezing-point depressants[4].

To accurately model the ideal solubility of Dimetilan, the enthalpy of fusion (ΔH_{fus}) must be determined. The relationship between the mole fraction solubility and temperature is governed by the van 't Hoff equation, which relies heavily on ΔH_{fus} and the melting temperature (T_m).

Table 1: Physicochemical and Thermodynamic Parameters of Dimetilan

Parameter	Value	Reference
Melting Point (Pure)	68°C - 71°C	[4]
Melting Point (Technical)	55°C - 65°C	[4]
Vapor Pressure (20°C)	1.0×10^{-4} mmHg	[5]
Density	-0.84 g/cm ³	[6]
Base Structure	N-dimethylcarbamate	[3]

Solubility Profile

Dimetilan exhibits a highly polar solubility profile. Unlike many nonpolar organochlorine pesticides, Dimetilan is readily soluble in water, with reported solubilities reaching up to 24% (240 g/L) at 25°C[4]. It is also highly soluble in polar organic solvents such as methanol,

ethanol, acetone, and dimethylformamide, but poorly soluble in nonpolar solvents like petroleum ether and hexane[3].

Table 2: Solubility Profile of Dimetilan at 25°C

Solvent Type	Solvent	Solubility Description	Reference
Aqueous	Water	Readily soluble (~240 g/L)	[4]
Polar Organic	Methanol, Ethanol	Highly soluble	[3]
Polar Aprotic	Acetone, DMF	Highly soluble	[3]
Nonpolar Organic	Hexane, Petroleum Ether	Poorly soluble	[3]

The high aqueous solubility poses significant environmental transport risks, as highly soluble carbamates can rapidly distribute through aqueous environments[3]. However, Dimetilan is substantially more stable to alkaline hydrolysis than standard N-methyl carbamates, resisting hydrolysis in the pH range of 4 to 10[3].

Experimental Protocols

As a foundational rule in physical chemistry, protocols must be self-validating. The following methodologies ensure high-fidelity data collection for Dimetilan by isolating specific thermodynamic variables.

Protocol 1: Determination of Thermodynamic Properties via DSC

Causality & Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. By integrating the endothermic melting peak, we calculate the exact ΔH_{fus} , which is essential for thermodynamic solubility modeling.

- **Sample Preparation:** Weigh 2.0 - 5.0 mg of high-purity Dimetilan (>99%) into a standard aluminum DSC pan. Seal with a crimped lid to prevent sublimation and mass loss during heating.

- **System Calibration (Self-Validation):** Calibrate the DSC instrument using an Indium standard ($T_m = 156.6^\circ\text{C}$, $\Delta H_{\text{fus}} = 28.45 \text{ J/g}$) prior to the run to ensure calorimetric and temperature accuracy.
- **Thermal Cycle:** Equilibrate the sample at 20°C . Heat at a controlled rate of $10^\circ\text{C}/\text{min}$ from 20°C to 100°C . **Crucial Step:** Perform this under a dry nitrogen purge ($50 \text{ mL}/\text{min}$) to prevent oxidative degradation, which could artificially broaden the melting endotherm.
- **Data Analysis:** Integrate the area under the melting endotherm (onset $\sim 68^\circ\text{C}$) to calculate the enthalpy of fusion (ΔH_{fus} in J/g , subsequently converted to kJ/mol).

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

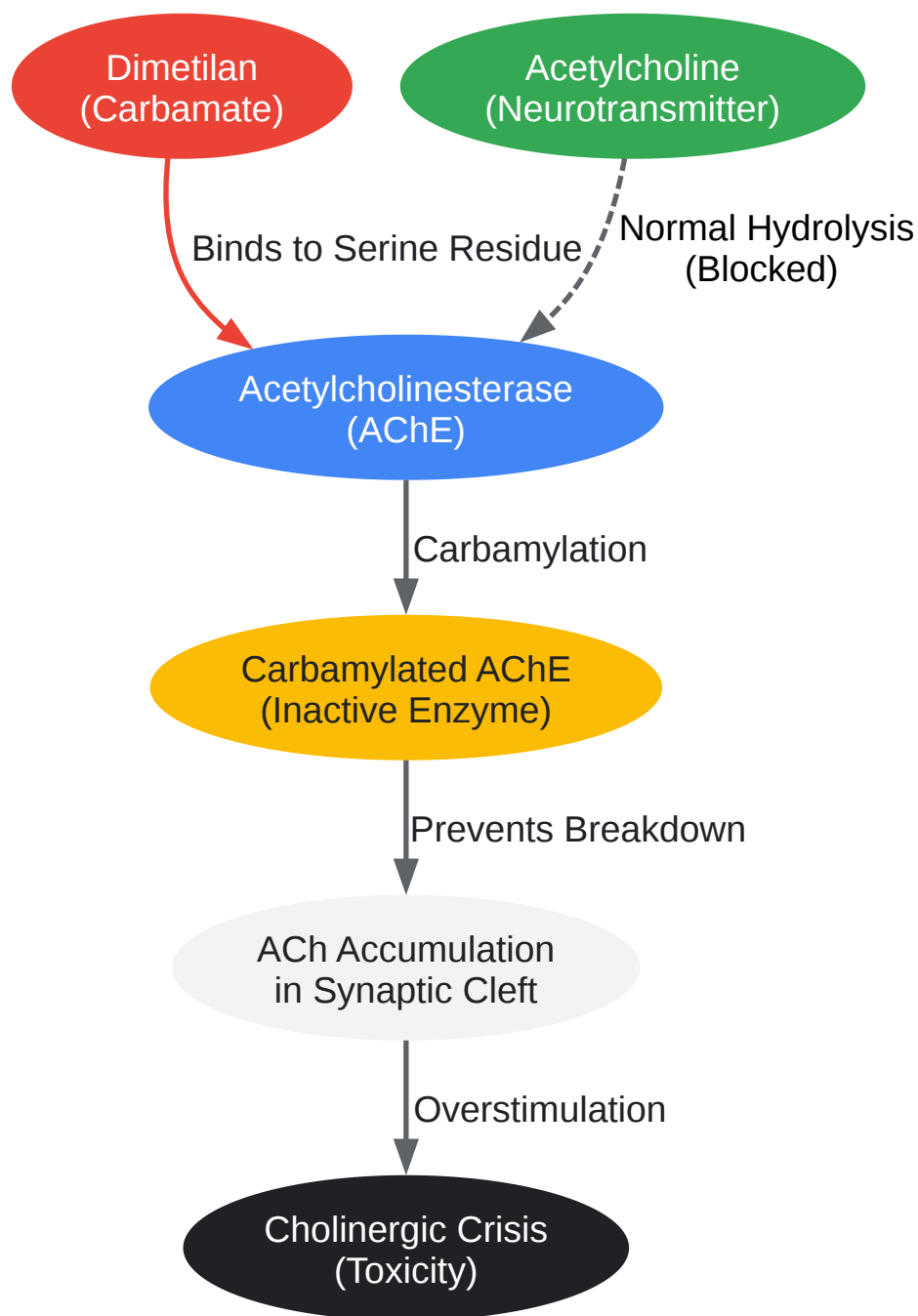
Causality & Rationale: The shake-flask method isolates thermodynamic (equilibrium) solubility from kinetic dissolution rates, providing the true saturation limit of the compound.

- **Saturation:** Add an excess of Dimetilan solid to 10 mL of the target solvent (e.g., buffered water at $\text{pH } 7.0$) in a tightly sealed borosilicate glass vial.
- **Equilibration:** Place the vial in an isothermal shaking water bath at $25.0 \pm 0.1^\circ\text{C}$. Shake at 150 RPM for 48 hours. **Causality:** A 48-hour window ensures the chemical potential of the solid phase perfectly equals that of the solute in solution, achieving true thermodynamic equilibrium.
- **Phase Separation (Self-Validation):** Centrifuge the suspension at $10,000 \text{ RPM}$ for 15 minutes at 25°C to pellet undissolved Dimetilan. This prevents the overestimation of solubility caused by suspended sub-micron particulates.
- **Quantification:** Dilute the supernatant appropriately and quantify the Dimetilan concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Mechanism of Action & Biological Thermodynamics

Dimetilan exerts its toxicity by acting as a potent acetylcholinesterase (AChE) inhibitor[7]. The thermodynamics of this binding event involve the nucleophilic attack of the enzyme's active-site serine on the carbamate carbonyl carbon, leading to a covalently carbamylated enzyme.

Because Dimetilan is an N-dimethylcarbamate, the rate of spontaneous hydrolysis (reactivation) of the enzyme is significantly slower compared to N-methylcarbamates, leading to prolonged cholinergic crisis[3].



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Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimetilan.

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